1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide
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Overview
Description
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a pyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the pyrimidine moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Pyrimidine Moiety: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide
- 1-((2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl)piperidine-3-carboxylic acid
Uniqueness
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C19H23FN4O5S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H23FN4O5S/c1-12-16(18(26)23-19(27)22-12)30(28,29)24-10-2-3-14(11-24)17(25)21-9-8-13-4-6-15(20)7-5-13/h4-7,14H,2-3,8-11H2,1H3,(H,21,25)(H2,22,23,26,27) |
InChI Key |
WRXSHFJLZUZSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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